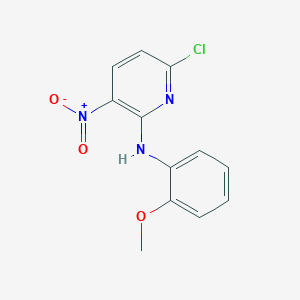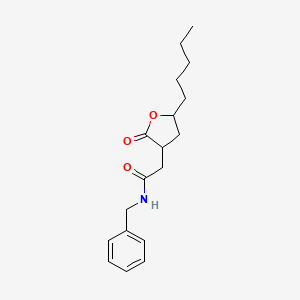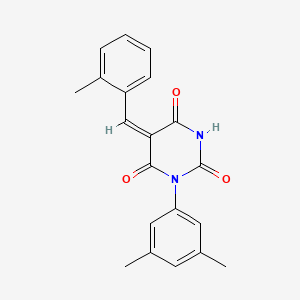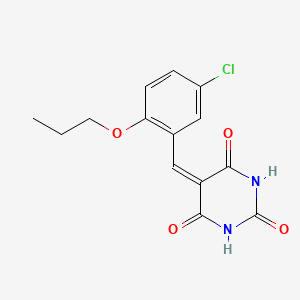![molecular formula C21H24N2O3S B5168860 (2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid](/img/structure/B5168860.png)
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid, also known as IMPTA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications.
Mécanisme D'action
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid's mechanism of action is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in cancer growth, inflammation, and neurodegeneration. Specifically, this compound has been shown to inhibit the PI3K/Akt/mTOR pathway, which is involved in cancer cell growth and survival. This compound also inhibits the NF-κB pathway, which is involved in inflammation. In neurodegeneration, this compound has been shown to protect against oxidative stress and apoptosis.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. In cancer research, this compound has been shown to induce apoptosis and inhibit angiogenesis. In inflammation research, this compound has been shown to reduce the production of pro-inflammatory cytokines. In neurodegeneration research, this compound has been shown to protect against oxidative stress and apoptosis.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using (2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid in lab experiments is its potential therapeutic applications in various fields. This compound has been shown to have anti-cancer, anti-inflammatory, and neuroprotective effects, making it a promising candidate for further research. However, one limitation of using this compound in lab experiments is its potential toxicity. Further research is needed to determine the safety and efficacy of this compound in vivo.
Orientations Futures
There are several future directions for research on (2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid. One direction is to further investigate its potential therapeutic applications in cancer, inflammation, and neurodegenerative diseases. Another direction is to study its mechanism of action in more detail to better understand how it exerts its effects. Additionally, research could focus on developing more efficient and cost-effective synthesis methods for this compound. Finally, further studies are needed to determine the safety and efficacy of this compound in vivo before it can be considered for clinical use.
Méthodes De Synthèse
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid can be synthesized through a multi-step process starting from commercially available starting materials. The synthesis involves the reaction of 2-isopropyl-5-methylphenol with ethylene oxide to form 2-(2-hydroxyethoxy)-5-isopropyltoluene. This intermediate is then reacted with thioacetic acid to form 2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-5-isopropyltoluene. Finally, the benzimidazole ring is formed through a condensation reaction with o-phenylenediamine in the presence of acetic anhydride.
Applications De Recherche Scientifique
(2-{[2-(2-isopropyl-5-methylphenoxy)ethyl]thio}-1H-benzimidazol-1-yl)acetic acid has been studied for its potential therapeutic applications in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, this compound has been shown to inhibit the growth of cancer cells by inducing apoptosis and suppressing angiogenesis. Inflammation research has shown that this compound can reduce inflammation by inhibiting the production of pro-inflammatory cytokines. In neurodegenerative disease research, this compound has been studied for its potential to protect against neuronal damage and cognitive impairment.
Propriétés
IUPAC Name |
2-[2-[2-(5-methyl-2-propan-2-ylphenoxy)ethylsulfanyl]benzimidazol-1-yl]acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3S/c1-14(2)16-9-8-15(3)12-19(16)26-10-11-27-21-22-17-6-4-5-7-18(17)23(21)13-20(24)25/h4-9,12,14H,10-11,13H2,1-3H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YRGBZKCGENOLPV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OCCSC2=NC3=CC=CC=C3N2CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-allyl-2-[2-(2-methoxyphenoxy)ethoxy]benzene](/img/structure/B5168779.png)
![2-methoxy-N-({[3-methoxy-4-(pentanoylamino)phenyl]amino}carbonothioyl)-3-methylbenzamide](/img/structure/B5168780.png)
![4-{3-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5168782.png)

![ethyl 2-amino-1-(2-pyridinylmethyl)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxylate](/img/structure/B5168796.png)

![1-[(5-ethyl-2-furyl)methyl]-N-(6-phenoxy-3-pyridinyl)-4-piperidinecarboxamide](/img/structure/B5168808.png)

![N-{2-[(3-methyl-1-propyl-1H-pyrazol-4-yl)methyl]-1,2,3,4-tetrahydro-7-isoquinolinyl}tetrahydro-2-furancarboxamide](/img/structure/B5168812.png)
![2-{3-bromo-5-ethoxy-4-[(4-fluorobenzyl)oxy]benzylidene}[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5168815.png)


![1-[3-(4-fluorophenoxy)propoxy]-2-methoxybenzene](/img/structure/B5168845.png)
![N-{[2-(1H-imidazol-1-yl)-3-pyridinyl]methyl}-2,5-dimethyl-3-furamide](/img/structure/B5168864.png)
